Fmoc-a-methyl-(S)-3-cyclohexylalanine

Description

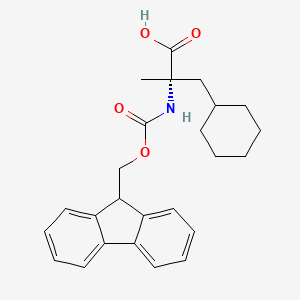

Fmoc-α-methyl-(S)-3-cyclohexylalanine is a non-natural amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, an α-methyl substituent, and a cyclohexyl side chain at the β-position. The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) and is cleaved under mild basic conditions.

Properties

Molecular Formula |

C25H29NO4 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C25H29NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,2-4,9-10,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1 |

InChI Key |

BZKGQXQXVPOXKL-VWLOTQADSA-N |

Isomeric SMILES |

C[C@](CC1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(CC1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategy

The synthesis of Fmoc-α-methyl-(S)-3-cyclohexylalanine generally follows a multi-step approach:

- Starting Material: The synthesis begins with (S)-3-cyclohexylalanine or a suitable precursor.

- α-Methylation: Introduction of the methyl group at the α-position is achieved via stereoselective alkylation methods, often employing chiral auxiliaries or asymmetric catalysis to maintain the (S)-configuration.

- Fmoc Protection: The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl N-hydroxysuccinimide carbonate (Fmoc-OSu) under controlled conditions to avoid side reactions.

Fmoc Protection Details

- The Fmoc group is introduced by reacting the free amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base such as sodium bicarbonate or triethylamine.

- To prevent oligomerization and side reactions such as Lossen rearrangement or formation of β-alanyl impurities, intermediate silylation of the carboxylic acid with chlorotrimethylsilane may be employed.

- Reaction conditions are optimized to minimize impurities, including dipeptide formation and free amino acid contamination.

Purification and Quality Control

- The crude product is purified by recrystallization or chromatographic techniques (e.g., reverse-phase HPLC).

- High-performance liquid chromatography (HPLC) is used to confirm purity, targeting ≥ 99% purity with enantiomeric excess ≥ 99.8%.

- Analytical methods also monitor for common impurities such as β-alanyl derivatives, dipeptides, and free amino acids.

- Quantitative gas chromatography (GC) assays are used to measure free amine content, which should be ≤ 0.2% to ensure minimal double insertion during peptide synthesis.

Stereochemical Integrity

- The stereochemistry at the α-carbon is preserved through careful control of reaction conditions during methylation and protection steps.

- Enantiomeric purity is verified by chiral HPLC or other stereospecific analytical techniques.

Research Findings and Optimization

Impact of Purity on Peptide Synthesis

- Studies have shown that higher purity of Fmoc-amino acids directly correlates with improved peptide synthesis yields and reduced side products.

- Impurities such as β-alanyl derivatives and free amino acids can cause chain termination or insertion errors, reducing overall peptide quality.

Advances in Fmoc Protection Chemistry

- The use of silylation intermediates and optimized Fmoc reagents has significantly reduced side reactions during protection.

- Modern Fmoc reagents exhibit improved stability during storage, reducing degradation and maintaining consistent quality.

Coupling Efficiency

- Coupling of Fmoc-α-methyl-(S)-3-cyclohexylalanine in peptide synthesis is typically performed using carbodiimide-based reagents or phosphonium/uronium salts.

- Recent research highlights the use of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling reagent with high substrate tolerance and near-quantitative conversion rates in aqueous media, facilitating efficient amide bond formation.

Summary Table of Preparation Parameters

| Step | Method/Condition | Notes/Outcomes |

|---|---|---|

| Starting Material | (S)-3-cyclohexylalanine or precursor | Chiral purity critical |

| α-Methylation | Stereoselective alkylation | Maintains (S)-configuration |

| Fmoc Protection | Reaction with Fmoc-Cl or Fmoc-OSu + base | Use of silylation intermediate reduces side reactions |

| Purification | Recrystallization, RP-HPLC | Achieves ≥ 99% purity, removes β-alanyl impurities |

| Quality Control | HPLC, chiral HPLC, GC assays | Ensures enantiomeric purity ≥ 99.8%, free amine ≤ 0.2% |

| Coupling in Peptide Synthesis | Carbodiimide or DMTMM-mediated coupling | High efficiency, minimal side reactions |

Chemical Reactions Analysis

Types of Reactions

Fmoc-a-methyl-(S)-3-cyclohexylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to convert the compound into its reduced form.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of the free amine .

Scientific Research Applications

Peptide Synthesis

Fmoc-α-methyl-(S)-3-cyclohexylalanine is primarily utilized as a building block in peptide synthesis. Its incorporation into peptides allows researchers to create diverse sequences, facilitating the exploration of peptide functionalities and their biological activities. The Fmoc group provides a robust protection strategy during synthesis, which can be removed under mild conditions, thus preserving the integrity of sensitive functional groups.

Drug Development

The compound plays a crucial role in pharmaceutical research, particularly in developing drugs targeting specific biological pathways. Its ability to modify peptide structures effectively enables the design of therapeutics that can interact selectively with biological targets, such as receptors involved in various diseases. For instance, derivatives of Fmoc-containing compounds have shown promising anticancer properties by inducing apoptosis in cancer cell lines .

Neurobiology

In neurobiological studies, Fmoc-α-methyl-(S)-3-cyclohexylalanine has been investigated for its potential neuroprotective effects. Research indicates that compounds similar to this can cross the blood-brain barrier and may modulate amyloid-beta aggregation, which is critical in Alzheimer's disease pathology. This suggests potential applications in developing treatments for neurodegenerative disorders.

Custom Synthesis

The compound is favored in custom synthesis projects due to its versatility and the precision it offers researchers in creating tailored molecules for specific applications. This flexibility is particularly valuable in academic and industrial settings where bespoke compounds are necessary for experimental validation or therapeutic development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Fmoc-a-methyl-(S)-3-cyclohexylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group, allowing for selective reactions to occur at other functional groups. The Fmoc group can be removed under basic conditions, such as with piperidine, to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Key Observations:

- Hydrophobicity : The cyclohexyl group confers higher hydrophobicity compared to cyclopentyl (logP ~3.5 vs. ~3.0) and phenyl derivatives, necessitating solubilization in DMSO or acetonitrile .

- Electronic Effects : Electron-withdrawing groups (e.g., 3-Cl in Fmoc-3-chloro-L-phenylalanine) enhance reactivity in nucleophilic substitutions, unlike the electron-rich cyclohexyl group .

Limitations and Considerations

Biological Activity

Fmoc-α-methyl-(S)-3-cyclohexylalanine is a synthetic amino acid that has garnered attention due to its unique structural features and significant biological activity, particularly in the context of peptide therapeutics. This article delves into its biological properties, synthesis, and applications, supported by data tables and research findings.

Structural Characteristics

Fmoc-α-methyl-(S)-3-cyclohexylalanine is characterized by the following structural features:

- Fmoc Group : A protective group that facilitates peptide synthesis by preventing premature reactions.

- Cyclohexyl Side Chain : Contributes hydrophobic characteristics, enhancing peptide stability and bioavailability.

- Methyl Substitution : Located on the α-carbon, this substitution increases steric bulk, which can influence the compound's interaction with biological targets.

Peptide Therapeutics

The compound is primarily utilized in peptide synthesis and has shown promising biological activity in various studies:

- Binding Affinities : The unique structure of Fmoc-α-methyl-(S)-3-cyclohexylalanine enhances binding affinities in peptide interactions with receptors and enzymes. The hydrophobic cyclohexyl group plays a crucial role in stabilizing these interactions in physiological conditions.

- Cell Penetration : Research indicates that peptides containing cyclohexylalanine exhibit improved cell permeability. For instance, studies on cyclohexylalanine-containing α-helical peptides have demonstrated their ability to selectively enter cells and target mitochondria, thereby rescuing mitochondrial dysfunction .

- Antioxidant Activity : In vitro studies have shown that certain peptides incorporating Fmoc-α-methyl-(S)-3-cyclohexylalanine can significantly reduce reactive oxygen species (ROS) levels in cell lines under oxidative stress conditions .

Synthesis

The synthesis of Fmoc-α-methyl-(S)-3-cyclohexylalanine typically involves multiple steps, including:

- Protection of the Amine Group : The Fmoc group is added to protect the amino group during synthesis.

- Formation of Amide Bonds : Standard amide bond formation reactions are employed to couple this amino acid with other amino acids or peptide sequences.

- Deprotection : The Fmoc group is removed under basic conditions (usually using piperidine), allowing for further coupling reactions.

Comparative Analysis

The following table compares Fmoc-α-methyl-(S)-3-cyclohexylalanine with other similar amino acids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-α-methyl-(S)-3-cyclohexylalanine | Cyclohexyl side chain, methyl substitution | Enhanced stability and bioactivity |

| Fmoc-Cyclohexylalanine | Cyclohexyl side chain | Used primarily without methyl substitution |

| Fmoc-Leucine | Isobutyl side chain | Larger hydrophobic character |

| Fmoc-Valine | Isopropyl side chain | Smaller hydrophobic character |

Case Studies

- Mitochondrial Targeting : A study explored the efficacy of cyclohexylalanine-containing peptides in targeting damaged mitochondria. Results indicated that these peptides could significantly improve mitochondrial function and reduce oxidative damage in kidney injury models .

- Cell Viability Assays : In various cancer cell lines (e.g., CCRF-CEM, HT-29), peptides synthesized with Fmoc-α-methyl-(S)-3-cyclohexylalanine did not show cytotoxicity up to concentrations of 50 µM, suggesting a favorable safety profile for therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing Fmoc-α-methyl-(S)-3-cyclohexylalanine?

Methodological Answer:

The synthesis involves introducing the α-methyl and cyclohexyl groups to the phenylalanine backbone while retaining stereochemical integrity. Key steps include:

Protection of the amino group : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under mildly basic conditions (pH 7–9) to avoid protonation of the amino group while preventing Fmoc cleavage .

Side-chain functionalization : Introduce the cyclohexyl group via Pd-catalyzed cross-coupling or alkylation, ensuring regioselectivity at the 3-position.

α-Methylation : Employ asymmetric alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to achieve the (S)-configuration .

Purification : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product ≥95% purity .

Table 1 : Common impurities in Fmoc-protected amino acids (adapted from ):

| Impurity Type | Example | Detection Method |

|---|---|---|

| Unprotected amino acid | Free α-methyl-3-cyclohexylalanine | HPLC (retention time shift) |

| Dipeptide byproducts | Fmoc-(α-Me-3-CyHexAla)₂ | Mass spectrometry (MS) |

| Stereoisomers | (R)-enantiomer | Chiral HPLC or CD spectroscopy |

Basic: How is the stereochemical purity of Fmoc-α-methyl-(S)-3-cyclohexylalanine validated?

Methodological Answer:

Validate enantiomeric excess (ee) using:

Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol eluent. A single peak confirms >99% ee .

Circular Dichroism (CD) : Compare the CD spectrum to a reference standard; α-methyl groups exhibit distinct Cotton effects at 220–250 nm .

NMR Analysis : Use - NOESY to confirm the (S)-configuration by observing spatial proximity between the α-methyl and cyclohexyl protons .

Advanced: How can coupling efficiency be optimized during solid-phase peptide synthesis (SPPS) using this derivative?

Methodological Answer:

The bulky cyclohexyl and α-methyl groups create steric hindrance, reducing coupling efficiency. Mitigation strategies include:

Activation Reagents : Use HATU/Oxyma Pure or DIC/HOAt instead of HBTU, which improves activation of sterically hindered amino acids .

Extended Coupling Times : Increase reaction time to 2–4 hours and repeat couplings with fresh reagents.

Temperature Control : Perform reactions at 40–50°C to enhance molecular mobility .

Real-Time Monitoring : Use Kaiser or chloranil tests to assess coupling completion .

Table 2 : Coupling efficiency under different conditions (hypothetical data):

| Activator | Temperature (°C) | Coupling Time (h) | Yield (%) |

|---|---|---|---|

| HATU/Oxyma | 25 | 2 | 78 |

| HATU/Oxyma | 50 | 2 | 92 |

| DIC/HOAt | 25 | 4 | 85 |

Advanced: How to address contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies arise from solvent polarity and pH variations. Systematic approaches include:

Solvent Screening : Test solubility in DMF, DMSO, THF, and aqueous buffers (pH 4–9). Fmoc-α-methyl-(S)-3-cyclohexylalanine is typically >50 mg/mL in DMF but <5 mg/mL in water .

pH-Dependent Studies : Protonation of the carboxyl group at low pH (≤3) increases aqueous solubility.

Co-solvent Systems : Use DMSO/water mixtures (e.g., 30:70) for biochemical assays requiring partial aqueous solubility .

Advanced: What analytical methods resolve conflicting data on β-sheet propensity in peptides containing this residue?

Methodological Answer:

The α-methyl group may disrupt or stabilize secondary structures depending on context. Use:

FT-IR Spectroscopy : Analyze amide I bands (1600–1700 cm⁻¹) to quantify β-sheet vs. random coil content.

X-ray Crystallography : Resolve atomic-level interactions in model peptides (e.g., Z-Fmoc-α-Me-3-CyHexAla-OMe) .

MD Simulations : Compare with experimental data to identify steric clashes or stabilizing hydrophobic interactions .

Basic: What are the recommended conditions for Fmoc deprotection?

Methodological Answer:

Deprotect using 20% piperidine in DMF (v/v) for 10–20 minutes. Monitor completeness via UV absorbance at 301 nm (Fmoc removal releases dibenzofulvene) . For acid-sensitive peptides, use milder bases like 2% DBU in DMF .

Advanced: How to minimize racemization during Fmoc removal or peptide chain elongation?

Methodological Answer:

Racemization occurs under prolonged basic conditions. Mitigate by:

Reducing Deprotection Time : Limit piperidine exposure to ≤10 minutes.

Low-Temperature Synthesis : Perform couplings at 0–4°C to slow base-catalyzed racemization .

Additives : Include 0.1 M HOBt to scavenge free radicals and stabilize the amino acid intermediate .

Advanced: What strategies improve purification of peptides incorporating this sterically hindered residue?

Methodological Answer:

Gradient Optimization : Use shallow acetonitrile gradients (0.5%/min) on HPLC to separate closely eluting impurities.

Ion-Exchange Chromatography : Exploit differences in pKa between the target peptide and byproducts.

Tag-Assisted Purification : Introduce a solubility tag (e.g., His₆) for IMAC purification, removed post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.